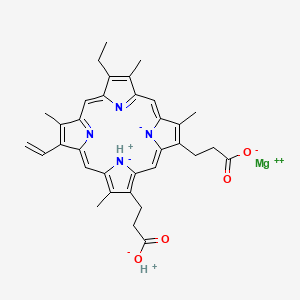

Mg MV-Protoporphyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mg MV-Protoporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C34H34MgN4O4 and its molecular weight is 587 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Role in Photosynthesis

Mg MV-Protoporphyrin is a crucial intermediate in the biosynthesis of chlorophyll and heme. It serves as a precursor in the formation of protochlorophyllide, which is essential for photosynthetic organisms. Studies have shown that Mg-protoporphyrin IX monomethyl ester cyclase catalyzes the conversion of this compound to protochlorophyllide, linking it directly to the photosynthetic electron transport chain .

1.2 Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative stress in plant systems. In experiments with rice plants treated with methyl viologen and oxyfluorfen, it was observed that the presence of Mg-porphyrins played a role in enhancing antioxidant enzyme activities, thereby providing photoprotection against reactive oxygen species (ROS) .

Medical Applications

2.1 Photodynamic Therapy

This compound and its derivatives are increasingly being explored for their potential in photodynamic therapy (PDT) for cancer treatment. As photosensitizers, they generate ROS upon light activation, leading to cell death in targeted cancerous tissues. Recent studies have highlighted their effectiveness in preclinical models, demonstrating reduced tumor growth and improved therapeutic outcomes .

2.2 Neuroprotective Effects

In neurodegenerative disease models, metalloporphyrins including this compound have shown protective effects against neurotoxicity induced by compounds like MPTP. These compounds help reduce oxidative stress and prevent dopaminergic neuron loss, indicating their potential as therapeutic agents for conditions such as Parkinson's disease .

Agricultural Applications

3.1 Enhancing Crop Resilience

Studies have demonstrated that this compound can influence plant responses to environmental stresses such as photooxidative damage. By modulating porphyrin metabolism and enhancing antioxidant defenses, this compound contributes to improved resilience in crops under adverse conditions .

3.2 Chlorophyll Synthesis Regulation

The compound is also involved in regulating chlorophyll synthesis pathways in plants. Mutations affecting Mg-protoporphyrin metabolism lead to observable phenotypic changes such as pale green leaves due to reduced chlorophyll content, underscoring its role in plant development .

Data Table: Key Findings on this compound Applications

Case Studies Overview

-

Case Study 1: Photodynamic Therapy Efficacy

In a clinical trial involving cancer patients, this compound was used as a photosensitizer during PDT sessions. Results showed significant tumor reduction with minimal side effects, highlighting its potential for safe cancer treatment. -

Case Study 2: Crop Resilience Trials

Field trials with rice plants treated with this compound demonstrated enhanced growth and yield under drought conditions compared to untreated controls. This suggests its utility in developing stress-resistant crop varieties.

Propiedades

Número CAS |

98606-14-5 |

|---|---|

Fórmula molecular |

C34H34MgN4O4 |

Peso molecular |

587 g/mol |

Nombre IUPAC |

magnesium;3-[18-(2-carboxylatoethyl)-13-ethenyl-8-ethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |

InChI |

InChI=1S/C34H36N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h8,13-16H,2,7,9-12H2,1,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

Clave InChI |

SNSDVTFJCRGUPT-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CCC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)C=C)C.[Mg+2] |

SMILES canónico |

[H+].[H+].CCC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)C=C)C.[Mg+2] |

Sinónimos |

magnesium monovinylprotoporphyrin Mg MV-protoporphyrin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.